Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
Overview
Description
Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate: is a chemical compound belonging to the class of quinoline derivatives. Quinoline itself is a heterocyclic aromatic organic compound with a structure similar to that of benzene and pyridine. This compound is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Reduction of Quinoline-4-carboxylic Acid: One common synthetic route involves the reduction of quinoline-4-carboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Esterification: Another method is the esterification of quinoline-4-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale chemical reactions involving the above methods, with careful control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline-4-carboxylic acid.
Reduction: It can be reduced back to quinoline-4-carboxylic acid or further reduced to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable catalysts, are employed.
Major Products Formed:
Quinoline-4-carboxylic Acid: Formed through oxidation.
Tetrahydroquinoline Derivatives: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Mechanism of Action
Target of Action
Tetrahydroquinoline derivatives are known to interact with various biological targets due to their abundance in natural products and notable biological activity .
Mode of Action
It is synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to be involved in various biochemical pathways due to their structural diversity .
Result of Action
Tetrahydroquinoline derivatives are known for their wide range of applications and are key structural motifs in pharmaceutical agents .
Action Environment
It’s known that the compound is stored at 4°c and is in liquid form .
Scientific Research Applications
Chemistry: Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is used as an intermediate in the synthesis of various quinoline derivatives, which are important in organic synthesis. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: The compound and its derivatives are explored for their pharmacological properties, such as anti-inflammatory and anticancer activities. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Similar structure but different position of the carboxylate group.
Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate: Another positional isomer.
Uniqueness: Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to its specific position of the carboxylate group, which influences its chemical reactivity and biological activity compared to its isomers.
This compound's versatility and wide range of applications make it a valuable subject of study in various scientific fields
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Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10/h2-5,9,12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPKFPPTKHGWCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442707 | |
Record name | Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68066-85-3 | |
Record name | Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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